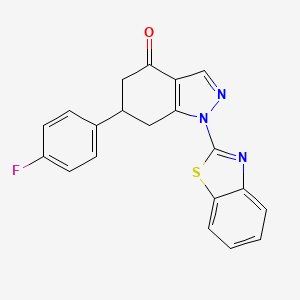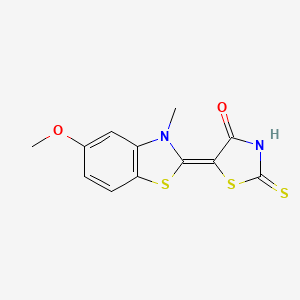![molecular formula C25H24N2O3 B11462088 2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11462088.png)
2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is an organic compound with a complex structure It is characterized by the presence of a phenoxy group, a benzoxazole moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps. One common approach is the reaction of 2,4-dimethylphenol with chloroacetyl chloride to form 2-(2,4-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The benzoxazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The phenoxy and benzoxazole groups are believed to play a crucial role in binding to target proteins, thereby modulating their activity. This compound may also interfere with specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dimethylphenoxy)acetamide
- N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- 2-(2,4-dimethylphenoxy)-N-phenylacetamide
Uniqueness
2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is unique due to the combination of its phenoxy, benzoxazole, and acetamide groups. This unique structure imparts specific chemical properties and biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C25H24N2O3 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C25H24N2O3/c1-15-5-9-22(18(4)11-15)29-14-24(28)26-20-13-19(8-7-17(20)3)25-27-21-12-16(2)6-10-23(21)30-25/h5-13H,14H2,1-4H3,(H,26,28) |
InChI Key |
FYOVXMPUQAETAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11462009.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B11462018.png)
![Methyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11462025.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide](/img/structure/B11462029.png)
![7-(2-Chloro-4-fluorophenyl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol](/img/structure/B11462033.png)

![5-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11462040.png)
![2-Amino-7-(4-hydroxy-3-methoxyphenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one](/img/structure/B11462044.png)
![7-(4-ethoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11462046.png)

![ethyl 6-ethyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11462066.png)
![2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-chlorophenyl)ethanone](/img/structure/B11462078.png)
![6-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11462079.png)
![Phenyl [3-(pyrrolidin-1-yl)phenyl]carbamate](/img/structure/B11462085.png)
